B-Raf inhibitor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of B-Raf inhibitors has evolved from high-throughput screening of compound libraries to the design of novel compounds with enhanced potency and selectivity. For example, a disubstituted pyrazine scaffold was identified as a low micromolar B-Raf inhibitor, leading to the synthesis of a series of novel compounds with modifications aimed at increasing potency. This effort resulted in compounds with activities below 800 nM against B-Raf (Niculescu-Duvaz et al., 2006).

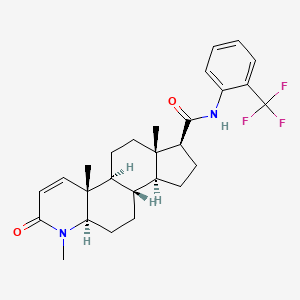

Molecular Structure Analysis

The molecular structure of B-Raf inhibitors is critical for their activity and selectivity. Studies involving X-ray crystallography and molecular modeling have helped identify key structural features necessary for potent inhibition of B-Raf, especially the V600E mutant. The structure-activity relationships (SAR) around hinge-binding groups and the small lipophilic pocket formed by the αC-helix shift have been extensively explored to enhance inhibitor selectivity and potency (Wenglowsky et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of B-Raf inhibitors are closely tied to their efficacy and selectivity. For instance, the optimization of sulfonamide tails in certain inhibitors to occupy the lipophilic pocket of B-Raf has demonstrated the importance of chemical modifications in achieving desired biological outcomes. These chemical properties are crucial for the development of inhibitors that can selectively target mutant B-Raf over the wild-type, thereby reducing potential side effects (Wenglowsky et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility and stability, of B-Raf inhibitors play a significant role in their pharmacokinetic profiles and, ultimately, their clinical efficacy. Efforts to improve aqueous solubility through the disruption of crystal packing have led to compounds with better solubility and maintained enzymatic and cellular activity against B-Raf(V600E) (Wenglowsky et al., 2012).

Wissenschaftliche Forschungsanwendungen

Role in Cancer Therapy : B-Raf inhibitors are significant in treating cancers with B-Raf mutations. Mutant B-Raf is found in about 8% of human cancers, and inhibitors targeting it have shown effectiveness, especially in melanoma and thyroid cancer (Li et al., 2010).

Paradoxical Effects : Interestingly, B-Raf inhibitors can paradoxically stimulate normal cell proliferation and tumor growth in cells with wild-type B-Raf. This suggests a need for careful application and monitoring of these inhibitors in clinical settings (Carnahan et al., 2010).

Mechanism of Action : B-Raf inhibitors work by targeting the RAF/MEK/ERK signaling pathway, which is crucial for cell growth and survival. Inhibiting this pathway can lead to growth arrest and apoptosis in cancer cells (Gollob et al., 2006).

Drug Resistance : A major challenge with B-Raf inhibitors is the development of resistance. Studies have shown that resistance can arise through mechanisms such as PDGFRβ upregulation or N-RAS mutations, suggesting that combination therapies might be necessary for effective treatment (Nazarian et al., 2010).

Development of Novel Inhibitors : Ongoing research is focused on developing new B-Raf inhibitors with better efficacy and reduced side effects. This includes exploring different chemical structures and understanding their binding modes to improve drug design (Baska et al., 2014).

Safety And Hazards

B-Raf inhibitors are safe and effective in the treatment of BRAF-mutated CRC5. However, the majority of patients will develop disease progression within 1 year5. Preclinical and clinical evidence suggests that resistance mechanisms involve the restoration of MAPK signaling which becomes inhibition-independent due to upstream or downstream alterations, and the activation of bypass pathways, such as the PI3/AKT/mTOR pathway5.

Zukünftige Richtungen

There is still an urgent need for the development of BRAF inhibitors to overcome the persistent limitation such as resistance, mutation, and adverse effects of drugs1. Future research should be directed to deciphering the mechanisms of cancer cells’ oncogenic dependence, understanding the tissue-specific mechanisms of BRAF-mutant tumors, and optimizing treatment strategies after progression on BRAF and MEK inhibition6.

Eigenschaften

IUPAC Name |

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O2/c1-4-37-9-11-38(12-10-37)16-21-7-8-22(15-24(21)29(30,31)32)36-27(39)20-6-5-18(2)25(14-20)40-28-23-13-19(3)35-26(23)33-17-34-28/h5-8,13-15,17H,4,9-12,16H2,1-3H3,(H,36,39)(H,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNAOXLCVXJMGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=C4C=C(N5)C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744258 |

Source

|

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

B-Raf inhibitor | |

CAS RN |

1315330-11-0 |

Source

|

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)